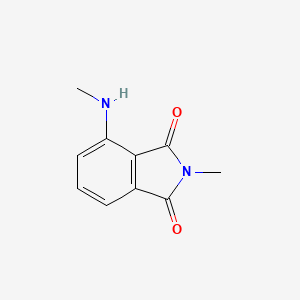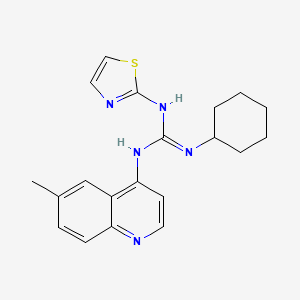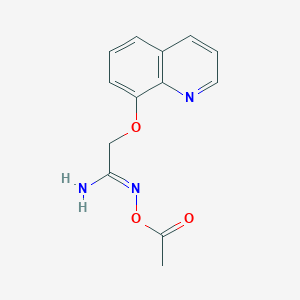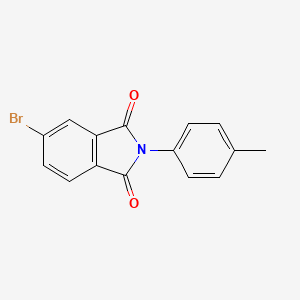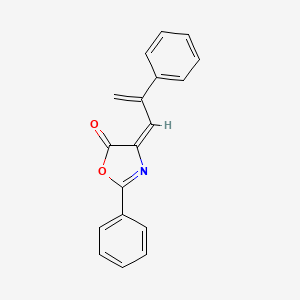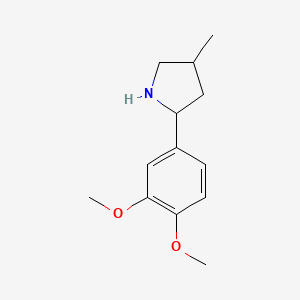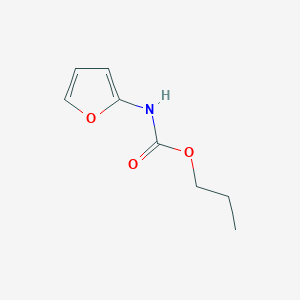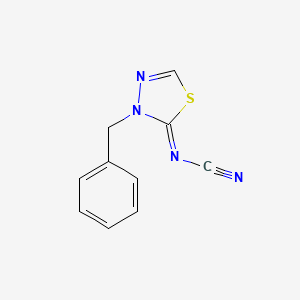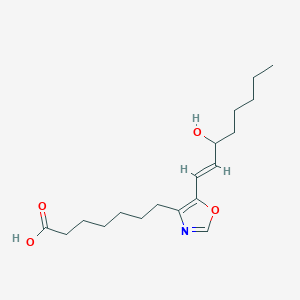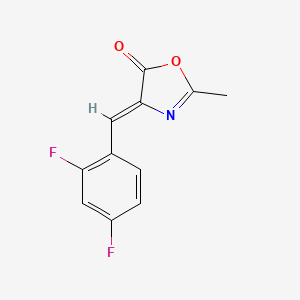![molecular formula C14H17N3O B12895395 Ethanone, 1-[4-[[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino]phenyl]- CAS No. 824431-15-4](/img/structure/B12895395.png)
Ethanone, 1-[4-[[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino]phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)amino)phenyl)ethanone is an organic compound that features a pyrazole ring, a phenyl ring, and an ethanone group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the pyrazole ring, known for its biological activity, makes this compound a valuable target for research.
Métodos De Preparación
The synthesis of 1-(4-(((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)amino)phenyl)ethanone involves the reaction of (3,5-dimethyl-1H-pyrazol-1-yl)methanol with 4-aminoacetophenone in acetonitrile. The reaction mixture is stirred in a closed vessel at room temperature for six days. The resulting white precipitate is filtered, washed with acetonitrile, and dried in air. The yield of this reaction is approximately 73%, and the melting point of the product is 142-144°C .
Análisis De Reacciones Químicas
1-(4-(((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)amino)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring and the pyrazole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4-(((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)amino)phenyl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to the biological activity of the pyrazole ring.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is used in research to understand its interactions with various biological targets.
Mecanismo De Acción
The mechanism of action of 1-(4-(((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)amino)phenyl)ethanone involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is studied .
Comparación Con Compuestos Similares
Similar compounds to 1-(4-(((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)amino)phenyl)ethanone include other pyrazole derivatives and phenyl ethanone derivatives. These compounds share structural similarities but may differ in their biological activity and chemical reactivity. For example:
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar biological activity.
4-Aminoacetophenone: A phenyl ethanone derivative used in the synthesis of various organic compounds.
The uniqueness of 1-(4-(((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)amino)phenyl)ethanone lies in its combined structural features, which confer specific reactivity and potential biological activity .
Propiedades
Número CAS |
824431-15-4 |
|---|---|
Fórmula molecular |
C14H17N3O |
Peso molecular |
243.30 g/mol |
Nombre IUPAC |
1-[4-[(3,5-dimethylpyrazol-1-yl)methylamino]phenyl]ethanone |
InChI |
InChI=1S/C14H17N3O/c1-10-8-11(2)17(16-10)9-15-14-6-4-13(5-7-14)12(3)18/h4-8,15H,9H2,1-3H3 |
Clave InChI |
GWNZMBCAIFURBR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN1CNC2=CC=C(C=C2)C(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


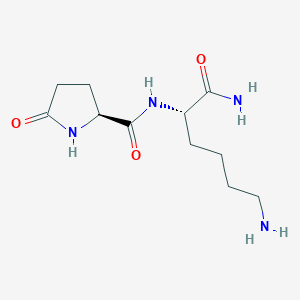
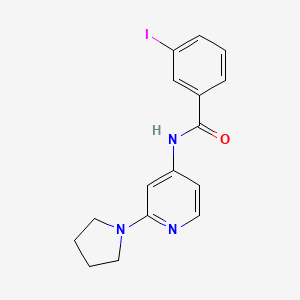
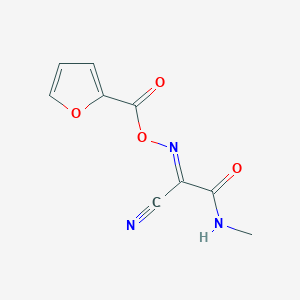
![2,3,4-Tribromo-1-chlorodibenzo[b,d]furan](/img/structure/B12895327.png)
